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molecular formula C9H11BrO B1272176 1-Bromo-4-propoxybenzene CAS No. 39969-56-7

1-Bromo-4-propoxybenzene

Cat. No. B1272176
M. Wt: 215.09 g/mol
InChI Key: VVPARGBRVKRZJC-UHFFFAOYSA-N
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Patent
US06004959

Procedure details

Prepare a solution of 4-bromo-phenol (17.30 g, 0.10 mol) and potassium carbonate (13.80 g, 0.1 mole) in isopropanol (175 mL). Heat the resulting mixture at reflux and stir overnight. Cool to ambient temperature, filter and condense the filtrate on a rotary evaporator. Dissolve the residual oil in ethyl acetate (250 mL) and extract twice with 5% sodium hydroxide (100 mL), separate and wash with brine. Kugelrohr distillation at 100°-120°, 0.05 mm, gives the title compound (12.86 g, 60%) as a clear liquid.
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH:15](O)([CH3:17])[CH3:16]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:16][CH2:15][CH3:17])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
17.3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
175 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the resulting mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
condense the filtrate
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residual oil in ethyl acetate (250 mL)
EXTRACTION
Type
EXTRACTION
Details
extract twice with 5% sodium hydroxide (100 mL)
CUSTOM
Type
CUSTOM
Details
separate
WASH
Type
WASH
Details
wash with brine
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation at 100°-120°

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.86 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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